1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that features a triazolo-thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process facilitates the annulation of the triazole ring onto the thiadiazole framework.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the triazolo-thiadiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole core also show comparable properties and applications.
Uniqueness
1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and the triazolo-thiadiazine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13N5O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[5-acetyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C15H13N5O4S/c1-8(21)14-13(11-4-6-12(7-5-11)20(23)24)19(10(3)22)18-9(2)16-17-15(18)25-14/h4-7H,1-3H3 |
InChI Key |
CPQMYJCKVAGECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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